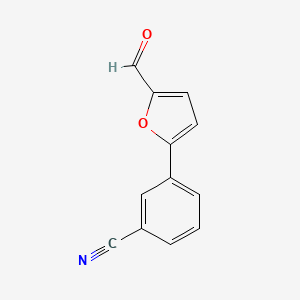

3-(5-Formylfuran-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-formylfuran-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBKMSNYPHZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405459 | |

| Record name | 3-(5-Formyl-furan-2-yl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647023-96-9 | |

| Record name | 3-(5-Formyl-furan-2-yl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Furan and Benzonitrile Scaffolds in Advanced Organic Synthesis

The furan (B31954) and benzonitrile (B105546) moieties are independently recognized as crucial components in the design and synthesis of a wide array of functional organic molecules. Their combination in a single molecular framework, as seen in 3-(5-Formylfuran-2-yl)benzonitrile, offers a unique set of properties and reactive handles for further chemical transformations.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous natural products and biologically active compounds. wikipedia.org Its aromaticity allows it to participate in various substitution reactions, while the oxygen atom influences its electronic properties and can engage in hydrogen bonding. youtube.com In materials science, furan-based polymers are gaining attention for their potential in organic electronics, owing to their tunable electronic properties and the possibility of their derivation from biomass. rsc.org

The benzonitrile group, an aromatic ring substituted with a nitrile (-C≡N) function, is a key pharmacophore in many medicinal agents and a versatile functional group in organic synthesis. The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule. It can also be converted into other functional groups, such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of chemical structures.

The strategic combination of these two scaffolds in this compound results in a molecule with a rich chemical character, suitable for the development of novel compounds with tailored properties.

An Overview of Formylfurans As Versatile Synthetic Intermediates

Formylfurans, which are furan (B31954) rings bearing an aldehyde (-CHO) group, are highly valuable intermediates in organic synthesis. The aldehyde group is a reactive site for a multitude of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations. A prominent example of a formylfuran is furfural, which can be produced from lignocellulosic biomass and serves as a platform chemical for the synthesis of a wide range of other furan derivatives.

The formyl group in 3-(5-Formylfuran-2-yl)benzonitrile provides a key reactive site for chemists to build molecular complexity. This aldehyde functionality can be used to introduce new substituents or to link the molecule to other chemical entities, forming larger, more elaborate structures. The reactivity of the formyl group, coupled with the other functionalities present in the molecule, makes this compound a powerful tool for synthetic chemists.

Contextualizing 3 5 Formylfuran 2 Yl Benzonitrile in Heterocyclic Chemistry Research

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the C-C bond between the furan (B31954) and benzene (B151609) rings. This bond is strategically formed in the final stages of the synthesis to maximize convergence and allow for the independent preparation and functionalization of the two aromatic fragments. This approach leads to two primary synthetic routes based on well-established cross-coupling reactions: the Stille coupling and the Suzuki-Miyaura coupling.

The key disconnection points to two sets of precursors:

For Stille Coupling: A 2-stannylfuran derivative and a 3-halobenzonitrile, or a 3-stannylbenzonitrile and a 2-halo-5-formylfuran.

For Suzuki-Miyaura Coupling: A furan-2-boronic acid or ester and a 3-halobenzonitrile, or a 3-boronic acid (or ester) benzonitrile (B105546) and a 2-halo-5-formylfuran.

The choice between these strategies often depends on the availability and stability of the starting materials, as well as the desired functional group tolerance of the reaction conditions.

Cross-Coupling Approaches to Arylfurans and Related Benzonitriles

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net Both the Stille and Suzuki-Miyaura reactions have been extensively used for the synthesis of biaryl compounds, including those containing furan rings.

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org It is known for its tolerance to a wide range of functional groups and the stability of the organostannane reagents to air and moisture. researchgate.net

The efficiency of the Stille coupling is highly dependent on the choice of catalyst, ligands, solvent, and temperature. Palladium(0) complexes, such as Pd(PPh₃)₄, are common catalysts. The reaction is typically carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures. capes.gov.br

For the synthesis of arylfurans, the optimization of the catalytic system is crucial to achieve high yields and selectivity. Key parameters that are often varied include:

Palladium Source: Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are frequently used palladium sources.

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine, play a critical role in stabilizing the palladium catalyst and influencing its reactivity.

Solvent: Polar aprotic solvents like DMF, NMP, and dioxane are common choices.

Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the coupling partners.

A hypothetical optimization for the synthesis of this compound via Stille coupling is presented in the table below, based on general principles for similar reactions.

Table 1: Hypothetical Optimization of Stille Coupling for this compound

| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5 mol%) | - | DMF | 80 | Moderate |

| 2 | Pd₂(dba)₃ (2.5 mol%) | P(o-tolyl)₃ (10 mol%) | Dioxane | 100 | High |

| 3 | PdCl₂(PPh₃)₂ (5 mol%) | - | NMP | 90 | Moderate to High |

The Stille coupling is generally applicable to a wide range of organostannanes and aryl halides. organic-chemistry.org For the synthesis of this compound, one would typically use either 2-(tributylstannyl)-5-formylfuran with 3-bromobenzonitrile or 3-(tributylstannyl)benzonitrile with a 2-halo-5-formylfuran.

Limitations:

Toxicity: A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.

Stoichiometry: The reaction requires stoichiometric amounts of the organotin reagent.

Purification: Removal of tin byproducts can sometimes be challenging.

While the Stille reaction is effective, concerns over tin toxicity have led to the increased popularity of alternative methods, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling reaction utilizes an organoboron reagent (boronic acid or boronic ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org This method is favored for its low toxicity, the stability of the boronic acid reagents, and the ease of removal of boron-containing byproducts.

A key precursor for the synthesis of this compound via this route is 5-formylfuran-2-boronic acid or its esters. The synthesis of 5-formyl-2-furylboronic acid has been described, for instance, by the metalation of protected 2-furaldehyde followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

A relevant example from the literature is the Suzuki-Miyaura coupling of 5-formylfuran-2-yltrifluoroborate with 4-bromobenzonitrile, which yielded the corresponding 4-(5-formylfuran-2-yl)benzonitrile. nih.gov Although the yield was modest (39%), this demonstrates the feasibility of forming the desired furan-benzonitrile linkage. nih.gov The reaction conditions for this transformation can serve as a starting point for optimizing the synthesis of the 3-substituted isomer.

Table 2: Reported Suzuki-Miyaura Coupling of a Furanoboronic Acid Derivative with a Bromobenzonitrile

| Furan Reagent | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Formylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 39 | nih.gov |

Based on this and other examples of Suzuki-Miyaura couplings of heteroaryl boronic acids, a proposed set of conditions for the synthesis of this compound is outlined below.

Table 3: Proposed Conditions for Suzuki-Miyaura Coupling to Synthesize this compound

| Boronic Acid | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 5-Formylfuran-2-boronic acid | 3-Bromobenzonitrile | Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O |

| 3-Cyanophenylboronic acid | 2-Bromo-5-formylfuran | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O |

The choice of ligand is often critical in Suzuki-Miyaura reactions, with bulky, electron-rich phosphine ligands such as SPhos and XPhos frequently providing superior results for challenging couplings. The base and solvent system must also be carefully selected to ensure efficient transmetalation and catalyst turnover.

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Negishi and Kumada Coupling Adaptations

The Negishi and Kumada couplings are powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers, making them highly suitable for the synthesis of the target compound.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For the synthesis of this compound, this can be envisioned in two primary ways:

Coupling of a 2-furylzinc reagent with a 3-halobenzonitrile.

Coupling of a 3-cyanophenylzinc reagent with a 2-halo-5-formylfuran.

The organozinc reagents offer high functional group tolerance, which is advantageous when dealing with the reactive aldehyde group. wikipedia.org Palladium catalysts, such as those with phosphine ligands like triphenylphosphine or dppe, generally provide higher yields and broader functional group compatibility compared to nickel. wikipedia.org The reaction allows for the coupling of not only sp² carbons but also sp³ and sp carbons, highlighting its versatility in complex syntheses. wikipedia.org For instance, efficient palladium-catalyzed Negishi coupling processes have been developed for secondary alkylzinc halides with various aryl bromides and chlorides, demonstrating the method's robustness. nih.gov

Kumada Coupling: As the first discovered transition-metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is economically advantageous due to the direct use of Grignard reagents, which avoids the transmetalation step from other organometallics. organic-chemistry.org The synthetic strategy would involve coupling a 2-furylmagnesium halide with 3-halobenzonitrile or a 3-cyanophenylmagnesium halide with a suitable 2-halofuran derivative.

A significant challenge in Kumada couplings is the high reactivity of the Grignard reagent, which can be incompatible with sensitive functional groups like aldehydes. Therefore, a protection-deprotection sequence for the formyl group might be necessary. Nickel catalysts are often used, though palladium catalysts can also be employed. wikipedia.org The reaction conditions are typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org Research has shown that even sterically hindered Grignard reagents can be coupled efficiently under mild conditions using specific nickel-phosphine catalysts. researchgate.net

| Coupling Reaction | Organometallic Reagent | Aryl Halide Partner | Catalyst System (Typical) |

| Negishi Coupling | Organozinc (e.g., 2-furylzinc halide) | Organic Halide (e.g., 3-bromobenzonitrile) | Palladium or Nickel wikipedia.org |

| Kumada Coupling | Grignard Reagent (e.g., 2-furylmagnesium bromide) | Organic Halide (e.g., 3-bromobenzonitrile) | Nickel or Palladium organic-chemistry.org |

Formation of the Furan Ring System Bearing the Formyl Group

The synthesis of the furan moiety can be approached either by constructing the ring with the aldehyde already incorporated or by adding the formyl group to a pre-existing furan ring.

Cyclization Reactions for Furan Synthesis with Aldehyde Functionality

The Paal-Knorr synthesis is a cornerstone method for preparing substituted furans. wikipedia.org It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org To yield a furan with a formyl group at the 5-position, the 1,4-dicarbonyl precursor must be appropriately structured. The reaction can be catalyzed by protic acids like sulfuric acid or Lewis acids. alfa-chemistry.com While highly versatile, a major drawback of the Paal-Knorr synthesis is the potential difficulty in preparing the required 1,4-dicarbonyl precursors. alfa-chemistry.com

The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring. wikipedia.orgalfa-chemistry.com This method has been adapted for biological contexts, such as the labeling of lysine (B10760008) residues in proteins, highlighting its utility under mild conditions. nih.gov Another pathway involves the degradation of certain sugar derivatives, like hexeneuronic acids, which can lead to the formation of 5-formyl-2-furoic acid through a series of cyclization and rearrangement steps. researchgate.net

Formylation Reactions on Pre-Formed Furan Rings

The introduction of a formyl group onto an existing furan ring is a common and efficient strategy. The Vilsmeier-Haack reaction is the most prominent method for this transformation. wikipedia.org This reaction uses a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium species known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

This electrophile then attacks an electron-rich aromatic ring, such as furan. For furan and its derivatives, formylation typically occurs at the electron-rich α-position (C2 or C5). thieme-connect.de If the C2 position is already substituted (for instance, with the benzonitrile group), the Vilsmeier-Haack reaction will selectively introduce the formyl group at the C5 position. The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which makes the reaction highly selective for activated aromatic systems like furan and pyrrole. chemistrysteps.comresearchgate.net The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents | Position of Formylation |

| Vilsmeier-Haack | DMF, POCl₃ | α-position (C2 or C5) of the furan ring thieme-connect.de |

Introduction of the Benzonitrile Moiety

The benzonitrile portion of the molecule can be synthesized as a separate precursor, which is then coupled to the furan ring. This requires reliable methods for both introducing the nitrile group and preparing the substituted benzene ring for coupling.

Cyanation Reactions for Benzonitrile Formation

The conversion of an aryl halide to a benzonitrile is a fundamental transformation in organic synthesis. Several methods exist, with palladium-catalyzed cyanations being among the most versatile. These reactions often use sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as alternatives to more toxic cyanide salts.

Another important route is the two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles, which involves a palladium-catalyzed arylation followed by cyclization, demonstrating the utility of bromobenzonitriles as synthetic intermediates. acs.org

Synthetic Routes to Substituted Benzonitrile Precursors

To participate in cross-coupling reactions, the benzonitrile moiety must be functionalized with a suitable leaving group (like a halogen) or converted into an organometallic reagent.

Halogenated Benzonitriles: A common precursor is 3-bromobenzonitrile . cdhfinechemical.combldpharm.comnist.gov It can be prepared from 3-aminobenzonitrile (B145674) via a Sandmeyer reaction or through other routes. This haloarene can then be directly used in cross-coupling reactions like Negishi or Kumada couplings.

Benzonitrile Boronic Acids: Alternatively, the benzonitrile precursor can be a boronic acid or ester for use in Suzuki coupling. 3-Cyanophenylboronic acid is a commercially available reagent that can be synthesized and used as an intermediate to create biaryl structures. sigmaaldrich.comnih.gov The synthesis of similar compounds, such as 3-chlorophenylboronic acid, has been described, involving the reaction of a Grignard reagent (like 3-chlorobenzene magnesium chloride) with trimethylborate at low temperatures. These boronic acid derivatives are crucial for palladium-catalyzed cross-coupling reactions.

| Precursor | Formula | Role in Synthesis |

| 3-Bromobenzonitrile | C₇H₄BrN | Aryl halide partner in cross-coupling reactions cdhfinechemical.combldpharm.com |

| 3-Cyanophenylboronic acid | C₇H₆BNO₂ | Organoboron partner in Suzuki-type cross-coupling reactions sigmaaldrich.com |

Total Synthesis Strategies and Convergent/Linear Approaches for this compound

A plausible and efficient total synthesis of this compound would likely employ a convergent strategy centered around a metal-catalyzed cross-coupling reaction. This approach involves the synthesis of two key intermediates: a suitably functionalized furan core and a substituted benzene derivative, which are then coupled to form the target molecule.

A retrosynthetic analysis based on a convergent approach is illustrated below:

Retrosynthetic Analysis (Convergent)

This retrosynthetic analysis suggests that this compound can be synthesized via a Suzuki cross-coupling reaction between 5-bromo-2-furaldehyde (B32451) and 3-cyanophenylboronic acid. This strategy breaks the synthesis down into two more manageable, linear sequences for the preparation of each precursor.

Linear Sequences for Precursor Synthesis

The synthesis of the required precursors, 5-bromo-2-furaldehyde and 3-cyanophenylboronic acid, would proceed through linear sequences.

Synthesis of 5-Bromo-2-furaldehyde:

5-Bromo-2-furaldehyde is a known compound and can be prepared from commercially available 2-furaldehyde. The synthesis involves the bromination of the furan ring, a common reaction for this heterocycle.

| Step | Reactant | Reagents and Conditions | Product | Typical Yield |

| 1 | 2-Furaldehyde | Br2, Dioxane, 0-5 °C | 5-Bromo-2-furaldehyde | ~70-80% |

Synthesis of 3-Cyanophenylboronic acid:

3-Cyanophenylboronic acid can be synthesized from 3-bromobenzonitrile. This involves a metal-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

| Step | Reactant | Reagents and Conditions | Product | Typical Yield |

| 1 | 3-Bromobenzonitrile | 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+ | 3-Cyanophenylboronic acid | ~60-70% |

Convergent Coupling Step

The final step in this proposed synthesis is the convergent coupling of the two prepared fragments. A Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl and heteroaryl systems.

| Reaction | Reactants | Catalyst and Conditions | Product | Typical Yield |

| Suzuki Coupling | 5-Bromo-2-furaldehyde, 3-Cyanophenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, Reflux | This compound | ~85-95% |

While a specific, detailed total synthesis of this compound is not extensively documented in readily available literature, the proposed convergent strategy is based on well-established and reliable synthetic methodologies for the construction of 2,5-disubstituted furans. The synthesis of similar 5-aryl-2,2'-bithiophenes has been successfully achieved using a Suzuki coupling approach, lending strong support to the feasibility of this proposed route. researchgate.net

Reactions Involving the Formyl Group

The aldehyde functional group is one of the most reactive and versatile in organic synthesis. In this compound, this group is the primary site for transformations ranging from oxidation and reduction to a variety of nucleophilic additions, enabling significant molecular modifications.

Oxidation Reactions to Carboxylic Acids and Esters

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 5-(3-cyanophenyl)-2-furancarboxylic acid. This transformation is a key step in the synthesis of valuable chemical intermediates, including the bio-based monomer precursor 2,5-furandicarboxylic acid (FDCA). bohrium.com Various catalytic systems have been developed for the selective oxidation of furan aldehydes. For instance, the oxidation of the closely related 5-hydroxymethylfurfural (B1680220) (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) has been achieved with high selectivity using catalysts like copper/cerium oxides in water or non-metallic polyaniline catalysts. bohrium.comresearchgate.net These methods are often performed under mild conditions, utilizing oxidants like air or oxygen, which minimizes degradation of the sensitive furan ring. researchgate.net

Once the carboxylic acid is formed, it can be converted to a variety of esters through standard esterification procedures, such as the Fischer esterification with an alcohol under acidic catalysis. This two-step sequence provides access to a class of compounds with diverse potential applications.

Table 1: Oxidation of the Formyl Group and Subsequent Esterification

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. O₂, Catalyst (e.g., Cu/CeO₂) 2. R-OH, H⁺ | 3-(5-(Alkoxycarbonyl)furan-2-yl)benzonitrile |

Reduction Reactions to Alcohols and Alkanes

The formyl group can be selectively reduced to a primary alcohol or completely reduced to a methyl group. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the nitrile group or the furan ring.

For the reduction to the corresponding alcohol, [3-(5-(Hydroxymethyl)furan-2-yl)benzonitrile], mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically effective. These hydride reagents readily attack the electrophilic carbonyl carbon of the aldehyde without affecting the less reactive nitrile group.

Complete reduction of the formyl group to a methyl group (an alkane) requires more forceful conditions. Classic methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and concentrated acid) reductions are often employed. However, the furan ring is known to be sensitive to strong acids, which may lead to ring-opening or polymerization. researchgate.net Therefore, the Wolff-Kishner reduction, performed under basic conditions, would be the more suitable method for this substrate.

Table 2: Reduction Reactions of the Formyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH | [3-(5-(Hydroxymethyl)furan-2-yl)benzonitrile] |

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Knoevenagel)

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the formyl group results in the formation of a secondary alcohol after an acidic workup. The Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon to form a new C-C bond. This reaction is highly efficient for aldehydes.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org Wittig reactions have been successfully performed on furan aldehydes, for example, to synthesize π-conjugated alkene-pyridyl-furan derivatives from 2-formyl-5-heteroarylfuran systems. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine. wikipedia.orgsphinxsai.com This reaction proceeds via a nucleophilic addition followed by dehydration to produce a new C=C double bond. wikipedia.org This method is widely used for synthesizing α,β-unsaturated products and has been extensively applied to 5-substituted furan-2-carboxaldehydes. sphinxsai.commdpi.comuobaghdad.edu.iqdamascusuniversity.edu.sy

Table 3: Nucleophilic Addition Reactions

| Reaction Name | Nucleophile/Reagent | Intermediate/Product Type |

|---|---|---|

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Wittig Reagent) | Alkene |

Formation of Imines, Oximes, and Hydrazones

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions typically involve nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, followed by the elimination of a water molecule. researchgate.net

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. These reactions are often catalyzed by acid. redalyc.org

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime.

Hydrazones: Reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone.

These derivatives are important synthetic intermediates. For example, hydrazones are key intermediates in the Wolff-Kishner reduction. bohrium.com

Table 4: Condensation Reactions of the Formyl Group

| Reactant | Reagent | Product Type | C=N Derivative |

|---|---|---|---|

| This compound | R-NH₂ (Primary Amine) | Imine (Schiff Base) | 3-(5-((R-N=CH)furan-2-yl))benzonitrile |

| This compound | NH₂OH (Hydroxylamine) | Oxime | 3-(5-((HON=CH)furan-2-yl))benzonitrile |

Reactions of the Nitrile Group

The nitrile group on the benzene ring is generally less reactive than the formyl group. However, it can undergo transformations under specific, often harsh, conditions.

Hydrolysis to Carboxylic Acids and Amides

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid. The outcome of the reaction is highly dependent on the pH and reaction conditions.

Partial Hydrolysis to Amide: Controlled hydrolysis, often under basic conditions using reagents like alkaline hydrogen peroxide, can stop the reaction at the amide stage, yielding 3-(5-formylfuran-2-yl)benzamide.

Complete Hydrolysis to Carboxylic Acid: Vigorous hydrolysis with strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH) under heating will convert the nitrile group all the way to a carboxylic acid, forming 3-(5-formylfuran-2-yl)benzoic acid. It is important to note that the furan ring can be susceptible to cleavage under strong acidic conditions, which could lead to side products. mdpi.com

Table 5: Hydrolysis of the Nitrile Group

| Hydrolysis Type | Reagent(s) | Product |

|---|---|---|

| Partial | H₂O₂, NaOH (controlled) | 3-(5-Formylfuran-2-yl)benzamide |

Reduction to Amines

The nitrile functional group in this compound can be reduced to a primary amine, yielding 3-(5-Formylfuran-2-yl)benzylamine. This transformation is a fundamental process in organic synthesis, providing access to key building blocks for pharmaceuticals and materials. The reduction requires careful selection of reagents to ensure chemoselectivity, preserving the aldehyde and furan functionalities.

Several established methods for nitrile reduction are applicable. studymind.co.uklibretexts.org Catalytic hydrogenation is a common approach, employing catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere. libretexts.org To prevent the formation of secondary and tertiary amine by-products, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Alternatively, chemical hydrides serve as powerful reducing agents for nitriles. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective but its high reactivity may lead to the undesired reduction of the formyl group. studymind.co.uklibretexts.org Milder reducing agents, such as borane (B79455) complexes (e.g., BH₃-THF or BH₃-SMe₂), can offer greater selectivity. commonorganicchemistry.com The biological reduction of nitriles is also a known process, although it is less common in standard organic synthesis. nih.gov

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/System | Solvent | Conditions | Notes |

|---|---|---|---|

| H₂ / Raney Nickel | Ethanol/Ammonia | High pressure, elevated temp. | Addition of ammonia minimizes secondary amine formation. commonorganicchemistry.com |

| H₂ / Pd/C | Ethanol | High pressure, elevated temp. | A common and effective method. commonorganicchemistry.com |

| LiAlH₄ | Diethyl ether, THF | Reflux, followed by aqueous workup | Highly reactive; may also reduce the aldehyde. studymind.co.uklibretexts.org |

| BH₃-THF | Tetrahydrofuran (THF) | Heating | Milder than LiAlH₄, offering better potential selectivity. commonorganicchemistry.com |

| Sodium / Ethanol | Ethanol | Reflux | A classic reduction method. studymind.co.uk |

Nucleophilic Additions to the Nitrile (e.g., Tetrazole Formation, Imidate Synthesis)

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to the formation of various heterocyclic and functional group derivatives.

Tetrazole Formation: A significant transformation of the nitrile group is its conversion into a tetrazole ring, a structure recognized as a bioisostere for carboxylic acids in medicinal chemistry. koreascience.krscielo.br This is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). scielo.brnih.gov The reaction is often catalyzed by various reagents, including zinc salts or copper sulfate, and is typically conducted at elevated temperatures in a polar aprotic solvent like DMSO. scielo.brnih.gov The reaction proceeds via the activation of the nitrile, followed by the addition of the azide and subsequent cyclization. acs.org For this compound, this would result in the formation of 3-(5-(1H-tetrazol-5-yl)furan-2-yl)benzaldehyde.

Imidate Synthesis: Imidates are versatile synthetic intermediates that can be prepared from nitriles via the Pinner reaction. rroij.comnih.gov This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. rroij.comrroij.com The reaction begins with the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol, ultimately yielding an imidate hydrochloride salt. rroij.com These imidates can be further transformed into esters, amidines, or various N-heterocycles. nih.gov The reaction of this compound with an alcohol like methanol (B129727) under Pinner conditions would yield the corresponding methyl imidate.

Table 2: Nucleophilic Addition Reactions of the Nitrile Group

| Reaction | Reagents | Product Type |

|---|---|---|

| Tetrazole Formation | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂, CuSO₄) | 5-substituted-1H-tetrazole |

| Imidate Synthesis (Pinner Reaction) | Alcohol (R'OH), Anhydrous HCl | Imidate hydrochloride |

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution, cycloadditions, and ring-opening.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is significantly more reactive than benzene towards electrophilic aromatic substitution, with reactions occurring preferentially at the C2 and C5 positions where the intermediate cation is better stabilized. pearson.comvaia.comchemicalbook.com In this compound, these positions are already substituted. The furan ring is attached to the benzonitrile group at C2 and a formyl group at C5. The formyl group is strongly electron-withdrawing and deactivating, while the 3-cyanophenyl group is also electron-withdrawing. Therefore, any further electrophilic substitution on the furan ring would be disfavored and would likely occur at the C3 or C4 positions, with the precise location depending on the complex interplay of the electronic effects of the existing substituents.

Diels-Alder Cycloaddition Reactions and Subsequent Transformations

The furan ring can function as a diene in [4+2] Diels-Alder cycloaddition reactions, providing a pathway to complex polycyclic structures. numberanalytics.comnih.gov This reaction typically involves an electron-rich diene and an electron-poor dienophile. However, the presence of electron-withdrawing groups on the furan ring, such as the formyl and cyanophenyl groups in the title compound, decreases its electron density and can hinder its reactivity as a diene. rsc.orgnih.gov

Despite this, Diels-Alder reactions with electron-poor furans can be achieved, particularly with highly reactive dienophiles like maleimides or by using specific reaction conditions, such as high pressure or water as a solvent, which can enhance the reaction rate. nih.govrsc.org The resulting 7-oxabicyclo[2.2.1]heptene adducts are valuable intermediates that can undergo subsequent transformations, such as ring-opening or aromatization, to yield a variety of carbocyclic products. nih.gov

Ring-Opening Reactions of the Furan Moiety

The furan ring can undergo ring-opening reactions under various conditions, particularly in the presence of acid or oxidizing agents. rsc.orgpharmaguideline.com Acid-catalyzed ring-opening often proceeds through protonation of the furan oxygen or a ring carbon, followed by nucleophilic attack of a solvent molecule, leading to the formation of 1,4-dicarbonyl compounds or other linear structures. acs.orgoup.com The presence of an electron-withdrawing substituent, like the formyl group, can provide some stability to the furan ring against acid-induced polymerization or decomposition. pharmaguideline.com Oxidation of the furan ring, for instance with reagents like sodium hypochlorite (B82951) or hydrogen peroxide, can also lead to cleavage and the formation of dicarboxylic acids or their derivatives. pharmaguideline.com

Reactivity of the Benzonitrile Ring

The benzonitrile ring in the molecule also possesses sites for chemical modification, primarily through electrophilic aromatic substitution. The reactivity of this ring is governed by the two substituents attached to it: the nitrile group (-CN) and the 5-formylfuran-2-yl group.

Therefore, electrophilic substitution reactions on the benzonitrile ring of this compound, such as nitration, halogenation, or Friedel-Crafts reactions, would require harsh conditions and would be expected to proceed slowly. libretexts.orguomustansiriyah.edu.iq The substitution would be directed to the positions meta to the nitrile group (C5) and ortho/para to the furan substituent. The combined directing effects would likely favor substitution at the C5 position of the benzonitrile ring.

Table 3: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₇NO₂ |

| 3-(5-Formylfuran-2-yl)benzylamine | C₁₂H₁₁NO₂ |

| 3-(5-(1H-tetrazol-5-yl)furan-2-yl)benzaldehyde | C₁₂H₈N₄O₂ |

| Lithium aluminum hydride | LiAlH₄ |

| Sodium azide | NaN₃ |

| Maleimide | C₄H₃NO₂ |

| 7-oxabicyclo[2.2.1]heptene | C₆H₈O |

| Sodium hypochlorite | NaClO |

| Hydrogen peroxide | H₂O₂ |

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(5-Formylfuran-2-yl)benzonitrile in solution.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) and benzene (B151609) rings, as well as the aldehydic proton. The protons on the furan ring would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the formyl and benzonitrile (B105546) groups. The protons on the benzonitrile ring would exhibit a more complex splitting pattern (a combination of doublets and triplets) characteristic of a 1,3-disubstituted benzene ring. The aldehydic proton would be the most downfield signal, appearing as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the 110-125 ppm range. The carbonyl carbon of the formyl group would be significantly downfield, typically above 180 ppm. The aromatic and furan carbons would appear in the 100-160 ppm region.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.0 | - |

| Furan H | 7.0 - 7.5 | 110 - 155 |

| Benzene H | 7.5 - 8.0 | 110 - 140 |

| Aldehyde C | - | > 180 |

| Furan C | - | 110 - 155 |

| Benzene C | - | 110 - 140 |

| Nitrile C | - | 110 - 125 |

This table is predictive and not based on reported experimental data.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, confirming the substitution patterns on both the furan and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing the connectivity between the furan and benzonitrile rings by showing correlations between protons and carbon atoms that are two or three bonds away. For instance, it would show a correlation between the furan protons and the carbon atom of the benzene ring to which the furan is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key for determining the preferred conformation of the molecule in solution, particularly the relative orientation of the two rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups present in this compound.

The IR spectrum would be expected to show characteristic absorption bands for:

The nitrile (C≡N) stretching vibration, typically a sharp band around 2220-2240 cm⁻¹.

The formyl (C=O) stretching vibration, a strong band in the region of 1680-1700 cm⁻¹.

C-H stretching vibrations of the aromatic and furan rings, usually found above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic and furan rings, in the 1400-1600 cm⁻¹ region.

The C-O-C stretching of the furan ring.

Raman spectroscopy would complement the IR data, particularly for the non-polar or weakly polar bonds, providing a more complete vibrational analysis of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to determine the molecular formula (C12H7NO2) with a high degree of confidence. epa.gov

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structural arrangement of the molecule. Expected fragmentation pathways would likely involve the loss of the formyl group (CHO), the cyano group (CN), or cleavage of the bond between the furan and benzene rings.

Advanced Spectroscopic Probes for Intermolecular Interactions and Dynamics

The study of intermolecular interactions and the dynamic behavior of this compound can be approached using advanced spectroscopic techniques. For instance, techniques like variable temperature NMR could be employed to study conformational changes and rotational barriers around the single bond connecting the two rings. Additionally, fluorescence spectroscopy could be utilized if the molecule exhibits emissive properties, providing insights into its electronic structure and interactions with its environment. The nitrile group can also serve as a vibrational probe in techniques like 2D-IR spectroscopy to study solute-solvent dynamics.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. By approximating the electron density, DFT can accurately calculate molecular geometries, energies, and other electronic properties. For a molecule like 3-(5-Formylfuran-2-yl)benzonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms.

From this optimized geometry, various electronic properties can be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Ground State Properties

| Property | Illustrative Value | Significance |

| Total Energy (Hartree) | -725.XXXX | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -6.XXXX | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy (eV) | -2.XXXX | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.XXXX | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.XXXX | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific calculations for this compound would be required for precise values.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. These theoretical spectra can aid in the interpretation of experimental results and the confirmation of molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

IR Spectroscopy: Theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). These frequencies and their corresponding intensities help in assigning the peaks observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectra. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | δ 7.5 - 9.9 |

| ¹³C NMR | Chemical Shift (ppm) | δ 110 - 180 |

| IR | Vibrational Frequency (cm⁻¹) | ~1680 (C=O stretch), ~2230 (C≡N stretch) |

| UV-Vis | λmax (nm) | ~320 |

Note: These are representative values. The actual spectra would show multiple peaks with specific shifts and frequencies characteristic of the molecule's structure.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is invaluable for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Many chemical syntheses can yield multiple products. Computational methods can be used to understand and predict the selectivity (chemo-, regio-, and stereo-) of a reaction. By calculating the activation energies for the different possible reaction pathways, chemists can determine which product is kinetically favored. For the synthesis of this compound, which might be formed through a cross-coupling reaction, computational studies could elucidate why the desired isomer is formed preferentially over others.

An energy landscape, or potential energy surface, maps the energy of a chemical system as a function of the positions of its atoms. By mapping this surface, chemists can identify the stable reactants and products (local minima) and the transition states (saddle points) that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For a reaction involving this compound, such as its oxidation or reduction, computational modeling could map the entire energy landscape, providing a detailed understanding of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule (its conformation) can significantly impact its properties and reactivity.

Conformational analysis involves identifying the different stable conformations (conformers) of a molecule and their relative energies. For this compound, the primary conformational flexibility would be the rotation around the single bond connecting the furan (B31954) and benzonitrile (B105546) rings. A potential energy scan, where the dihedral angle of this bond is systematically varied, can identify the most stable rotational isomers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can model how the molecule moves and changes its conformation in a simulated environment (e.g., in a solvent). This can provide insights into the flexibility of the molecule and the accessibility of different conformations, which can be crucial for understanding its interactions with other molecules.

Structure-Property Relationships Derived from Theoretical Models (excluding biological properties)

Theoretical chemistry offers powerful tools to predict and understand the relationship between a molecule's structure and its physical and chemical properties. For a compound like this compound, which possesses a donor-π-acceptor (D-π-A) architecture, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be instrumental in elucidating its electronic and optical characteristics.

The structure of this compound features a furan ring, which can act as a π-electron donor, connected to a benzonitrile group, a known electron acceptor, via a conjugated system. This arrangement is anticipated to give rise to interesting electronic properties, including intramolecular charge transfer (ICT), which is fundamental to applications in materials science, particularly in the field of nonlinear optics.

Theoretical models would typically be employed to calculate a range of molecular properties. These include the optimization of the ground-state geometry, analysis of the frontier molecular orbitals (HOMO and LUMO), and prediction of the electronic absorption spectra. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a crucial indication of the molecule's chemical reactivity and kinetic stability.

Furthermore, computational studies could predict properties such as the dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the nonlinear optical response of the material. The planarity of the molecule, dictated by the dihedral angles between the furan and benzene (B151609) rings, would also be a key output of theoretical calculations, as it significantly influences the extent of π-conjugation and, consequently, the electronic properties.

However, the absence of specific published research on this compound means that no concrete data for these properties can be presented. The generation of detailed data tables and an in-depth discussion of research findings, as requested, is therefore not possible at this time based on the available scientific literature. Future computational studies are needed to shed light on the specific structure-property relationships of this compound.

Advanced Applications of 3 5 Formylfuran 2 Yl Benzonitrile in Organic Synthesis and Materials Science

The chemical compound 3-(5-Formylfuran-2-yl)benzonitrile is a bifunctional molecule featuring a furan (B31954) ring substituted with a formyl group and a benzonitrile (B105546) moiety. This unique combination of reactive sites—the aldehyde, the nitrile group, and the aromatic furan and benzene (B151609) rings—positions it as a valuable building block in both complex organic synthesis and the development of novel functional materials. While extensive research specifically detailing the applications of this particular compound is still emerging, its structural motifs suggest significant potential in several advanced fields.

Future Research Directions and Emerging Opportunities for 3 5 Formylfuran 2 Yl Benzonitrile

The exploration of bifunctional molecules like 3-(5-formylfuran-2-yl)benzonitrile, which contains both a reactive aldehyde and a synthetically versatile nitrile group on a bio-based furan (B31954) scaffold, is opening new frontiers in chemical synthesis and material science. Future research is poised to unlock its full potential, focusing on sustainable production, novel chemical behaviors, and advanced applications.

Q & A

What synthetic strategies are employed to prepare 3-(5-Formylfuran-2-yl)benzonitrile, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound likely involves cross-coupling or substitution reactions. For analogous benzonitrile derivatives, palladium-catalyzed Suzuki-Miyaura or Stille couplings are common, leveraging boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups) to attach aromatic moieties . Key parameters to optimize include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature control : Moderate heating (60–100°C) to balance reaction rate and side-product formation.

- Protecting groups : Use of methoxy or fluoro substituents to direct regioselectivity .

Post-synthesis, purification via column chromatography and validation by H/C NMR ensure product integrity.

How can Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis elucidate the electronic properties of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier molecular orbitals (FMOs), and reactive sites. For similar compounds, HOMO-LUMO gaps correlate with charge-transfer efficiency, critical for OLED or catalysis applications . NBO analysis identifies hyperconjugative interactions (e.g., lone pair donation from the nitrile group to the furan ring), stabilizing the structure . Computational workflows include:

- Geometry optimization : Using Gaussian or ORCA software.

- Electrostatic potential (ESP) mapping : To visualize nucleophilic/electrophilic regions.

- Global reactivity descriptors : Electrophilicity index () and chemical potential () to predict reactivity .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- FT-IR : Identifies functional groups (C≡N stretch at ~2220 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

- NMR : H NMR confirms proton environments (e.g., formyl proton at δ ~9.8 ppm; furan protons at δ ~6.5–7.5 ppm) .

- UV-Vis : π→π* transitions (250–300 nm) and n→π* (300–350 nm) indicate conjugation extent .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

How does the formyl group on the furan ring influence the compound’s reactivity in nucleophilic additions?

Answer:

The electron-withdrawing formyl group activates the furan ring toward nucleophilic attack, particularly at the α-position. For example:

- Cyclocondensation : Reacts with amines or hydrazines to form Schiff bases or heterocycles (e.g., pyrazoles) .

- Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to extend conjugation .

Kinetic studies using HPLC or in-situ FT-IR can monitor reaction progress, while solvent polarity (e.g., DMSO vs. toluene) modulates reaction rates .

Can this compound serve as a precursor for thermally activated delayed fluorescence (TADF) materials in OLEDs?

Answer:

Yes. Benzonitrile derivatives with electron-deficient nitrile groups and π-conjugated systems are promising TADF emitters. Strategies include:

- Donor-acceptor design : Pairing the nitrile (acceptor) with carbazole or phenoxazine donors to achieve small singlet-triplet energy gaps () .

- Device fabrication : Vacuum deposition of the compound into emissive layers, followed by electroluminescence testing.

Patent data show analogous compounds (e.g., 4-(3-carbazolyl)benzonitrile) achieve external quantum efficiencies >15% in OLEDs .

What in silico methods assess the drug-likeness and binding affinity of derivatives of this compound?

Answer:

- Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases, GPCRs) to predict binding modes and affinity scores .

- ADMET prediction : Tools like SwissADME evaluate Lipinski’s rules, bioavailability, and blood-brain barrier penetration.

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess ligand-protein stability over time.

For example, derivatives with methoxy substituents show improved pharmacokinetic profiles due to enhanced solubility .

How can contradictions in spectroscopic data be resolved during structural validation?

Answer:

- Cross-validation : Compare NMR shifts with DFT-predicted chemical shifts .

- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry.

- 2D NMR (COSY, HSQC) : Correlates proton and carbon environments to confirm connectivity.

In cases of conflicting UV-Vis data, solvent effects and concentration-dependent aggregation must be ruled out .

What role does the nitrile group play in the compound’s application in material science?

Answer:

The nitrile group:

- Enhances thermal stability via dipole-dipole interactions.

- Acts as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis.

- Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for polymer functionalization .

Thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) validate these properties .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Answer:

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.

- Catalyst cost : Replace Pd catalysts with cheaper alternatives (e.g., Ni or Cu).

- Byproduct management : Optimize stoichiometry and reaction time to minimize side reactions.

Process analytical technology (PAT) tools, like in-line FT-IR, enable real-time monitoring .

How does the compound’s reactivity compare to 5-(Hydroxymethyl)furan-2-carbonitrile in biological systems?

Answer:

The formyl group in this compound increases electrophilicity, making it more reactive toward thiols or amines in proteins than the hydroxymethyl analog. Comparative studies using:

- Cellular assays : Measure IC₅₀ values in cytotoxicity screens.

- Reactivity probes : Fluorescent tags (e.g., dansyl chloride) track adduct formation .

Such data inform structure-activity relationships (SARs) for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.